2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
CAS No.:
Cat. No.: VC15807792
Molecular Formula: C26H37BrS2
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H37BrS2 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole |
| Standard InChI | InChI=1S/C26H37BrS2/c1-5-9-11-18(7-3)15-21-20-13-14-28-25(20)22(16-19(8-4)12-10-6-2)23-17-24(27)29-26(21)23/h13-14,17-19H,5-12,15-16H2,1-4H3 |
| Standard InChI Key | BDDJSCOTSGBZPP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)CC1=C2C=CSC2=C(C3=C1SC(=C3)Br)CC(CC)CCCC |
Introduction
Structural and Molecular Characteristics
2-Bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole (C₂₆H₃₇BrS₂) features a planar aromatic system comprising a benzothiole ring fused with two thiophene units. The bromine atom occupies the 2-position, while the 4- and 8-positions are substituted with 2-ethylhexyl groups, enhancing solubility in nonpolar solvents. The molecular weight is 493.6 g/mol, and its IUPAC name reflects the substituents’ positions and branching.
Crystallographic and Spectroscopic Insights
X-ray crystallography of analogous thieno[2,3-f]benzothiole derivatives reveals a nearly coplanar arrangement of the fused rings, which facilitates π-π stacking in solid-state structures . Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern: the ¹H-NMR spectrum displays distinct signals for the ethylhexyl chains (δ 0.8–1.7 ppm) and aromatic protons (δ 6.8–7.5 ppm) . Mass spectrometry (MALDI-TOF) corroborates the molecular ion peak at m/z 493.6, consistent with the molecular formula .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₇BrS₂ |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole |
| Canonical SMILES | CCCCC(CC)CC1=C2C=CSC2=C(C3=C1SC(=C3)Br)CC(CC)CCCC |
| PubChem CID | 127255856 |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of 2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole typically involves Pd-catalyzed Stille or Suzuki couplings. A representative route begins with 2,5-dibromothieno[3,2-b]thiophene, which undergoes sequential alkylation and bromination . In one protocol, tri-n-butylstannyl intermediates react with bromobenzene derivatives under refluxing tetrahydrofuran (THF) with PdCl₂(PPh₃)₂ as the catalyst, achieving yields of 70–85% .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 2-ethylhexyl bromide, K₂CO₃, DMF, 80°C | 75% |
| Bromination | N-Bromosuccinimide (NBS), DMF, 0°C→RT | 83% |
| Stille Coupling | PdCl₂(PPh₃)₂, THF, reflux | 78% |
Solvent and Temperature Optimization
Reaction yields are highly dependent on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation efficiency, while THF optimizes coupling reactions . Thermal stability assessments via thermogravimetric analysis (TGA) indicate decomposition above 300°C, permitting high-temperature syntheses .
Physicochemical Properties
Solubility and Thermal Behavior
The 2-ethylhexyl substituents confer excellent solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and toluene, with a solubility threshold of >50 mg/mL. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of −45°C, indicative of amorphous morphology in thin films .
Electronic Properties
Ultraviolet-visible (UV-vis) spectroscopy shows a broad absorption band at 350–450 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π-π* transitions . Electrochemical measurements via cyclic voltammetry (CV) reveal a HOMO energy level of −5.2 eV, aligning with p-type semiconductor behavior .
Applications in Materials Science
Organic Field-Effect Transistors (OFETs)
The compound’s high hole mobility (μₕ ≈ 0.1 cm²·V⁻¹·s⁻¹) and on/off ratios (>10⁵) make it suitable for OFETs . Device fabrication involves spin-coating from chloroform solutions, yielding films with root-mean-square (RMS) roughness <2 nm .
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, blends with phenyl-C₆₁-butyric acid methyl ester (PCBM) achieve power conversion efficiencies (PCEs) of 4–6%, driven by broad light absorption and balanced charge transport .
Challenges and Future Directions
Current limitations include moderate environmental stability under prolonged UV exposure and scalability of synthetic routes. Future research should explore:
-
Alternative halogenation strategies to reduce reliance on NBS.
-
Side-chain engineering to enhance crystallinity without compromising solubility.
-
Device integration with non-fullerene acceptors for improved OPV performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume